molecular formula C8H11N3O3 B1473092 2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid CAS No. 2098091-10-0

2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid

Cat. No. B1473092
CAS RN: 2098091-10-0
M. Wt: 197.19 g/mol
InChI Key: FKCBOGPPCHXSFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazin-3(2H)-ones, a class of compounds to which our compound belongs, has been extensively studied . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

The molecular formula of “2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid” is C8H11N3O3. The molecular weight is 197.19 g/mol.


Chemical Reactions Analysis

Pyridazin-3(2H)-ones are known for their diverse pharmacological activities . Easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs .

Scientific Research Applications

  • Anticancer Activity : A study synthesized new derivatives of 3(2h)-one pyridazinone, closely related to the compound , demonstrating potential antioxidant activity. These compounds were synthesized using esterification reactions and evaluated for in-vitro antioxidant activity. Molecular docking studies were also performed to assess their interaction with proteins and DNA (Mehvish & Kumar, 2022).

  • Structural Studies : Research involving structural analysis of 1,2,4-triazole derivatives, including compounds similar to 2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid, was conducted. This study focused on the synthesis of these compounds and their characterization using single-crystal X-ray diffraction, providing insights into their molecular structures (Artime et al., 2018).

  • Synthesis of Imidazolidine Derivatives : A study explored the reaction of dimethyl (2,2-dimethylhydrazino)succinate, a compound structurally related to the one , with allyl and phenyl isothiocyanates. This resulted in the formation of imidazolidine derivatives, providing valuable insights into synthetic pathways and potential applications of such compounds (Bremanis et al., 1987).

  • Solvent Effect on Synthesis : Another study investigated the effect of different solvents on the synthesis of pyridazinones, related to the compound . It highlighted how the choice of solvent can significantly influence the formation of different derivatives and their properties (Sayed et al., 1993).

Mechanism of Action

While the specific mechanism of action for “2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid” is not mentioned in the search results, pyridazin-3(2H)-ones have been reported to possess a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

properties

IUPAC Name

2-[5-(dimethylamino)pyridazin-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-11(2)6-3-7(10-9-4-6)14-5-8(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCBOGPPCHXSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NN=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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